4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide is a chemical compound with a complex structure that includes a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with methyl iodide to yield the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of tetrazole salts.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-5-methyl-1-phenyl-4,5-dihydro-1H-tetrazol-1-ium iodide
- 4-Ethyl-5-methyl-1-(2-chlorophenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
- 4-Ethyl-5-methyl-1-(2-bromophenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
Uniqueness
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
59223-27-7 |
---|---|
Molekularformel |
C11H17IN4 |
Molekulargewicht |
332.18 g/mol |
IUPAC-Name |
4-ethyl-5-methyl-1-(2-methylphenyl)-1,5-dihydrotetrazol-1-ium;iodide |
InChI |
InChI=1S/C11H16N4.HI/c1-4-14-10(3)15(13-12-14)11-8-6-5-7-9(11)2;/h5-8,10H,4H2,1-3H3;1H |
InChI-Schlüssel |
RPOJRNIRUSPDTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C([NH+](N=N1)C2=CC=CC=C2C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.